molecular formula C31H24N2O5 B11583580 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11583580
M. Wt: 504.5 g/mol
InChI Key: LRUZPQONCLXGQP-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The preparation of the compound may also involve the use of boronic acids and esters, which are valuable building blocks in organic synthesis .

Chemical Reactions Analysis

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, including as a potential treatment for various diseases.

    Industry: The compound’s properties may make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to specific receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context of its use .

Comparison with Similar Compounds

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Chromeno[2,3-c]pyrrole derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.

    Benzyloxyphenyl derivatives: Compounds with benzyloxyphenyl groups may exhibit similar chemical reactivity and biological activity.

    Methoxypyridinyl derivatives: These compounds may have similar pharmacological properties due to the presence of the methoxypyridinyl group.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C31H24N2O5

Molecular Weight

504.5 g/mol

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C31H24N2O5/c1-19-12-15-26(32-17-19)33-28(27-29(34)22-10-6-7-11-23(22)38-30(27)31(33)35)21-13-14-24(25(16-21)36-2)37-18-20-8-4-3-5-9-20/h3-17,28H,18H2,1-2H3

InChI Key

LRUZPQONCLXGQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC

Origin of Product

United States

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